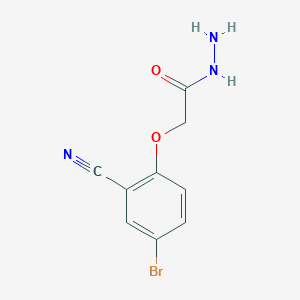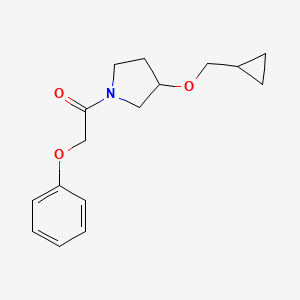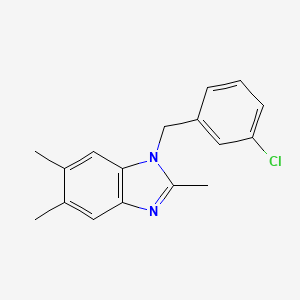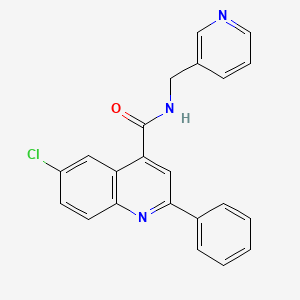![molecular formula C15H13N3O3S B11119511 5-methyl-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B11119511.png)
5-methyl-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide: is a fascinating compound with diverse applications. Let’s break it down:
Preparation Methods
Industrial Production:: Industrial-scale production methods for this compound are also scarce. Researchers may need to explore custom synthesis or modifications of existing procedures.
Chemical Reactions Analysis
Reactivity:: Furan derivatives can participate in various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific transformation desired.
Major Products:: The major products formed during these reactions would vary based on the specific reaction type. Further experimental studies are necessary to elucidate these details.
Scientific Research Applications
Chemistry::
- Furan derivatives serve as building blocks in organic synthesis due to their reactivity.
- They find applications in designing novel drugs and materials.
- Furan compounds exhibit antibacterial, antifungal, and antiviral properties.
- Their potential as anti-inflammatory agents and anticancer drugs warrants exploration.
- Furan-based polymers have applications in materials science and engineering.
Mechanism of Action
The precise mechanism by which 5-methyl-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide exerts its effects remains an area of active research. Molecular targets and pathways involved need further investigation.
Comparison with Similar Compounds
While detailed comparisons are limited, researchers can explore related furan derivatives to highlight its uniqueness. Some similar compounds include nitrofurantoin analogues and other furan-based molecules .
Properties
Molecular Formula |
C15H13N3O3S |
|---|---|
Molecular Weight |
315.3 g/mol |
IUPAC Name |
5-methyl-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C15H13N3O3S/c1-10-7-8-12(21-10)14(19)16-15-18-17-13(22-15)9-20-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,16,18,19) |
InChI Key |
LLEQWFJRPVPGAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=NN=C(S2)COC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-(2-Chloro-benzyloxy)-benzylidene]-1,3-dimethyl-pyrimidine-2,4,6-trione](/img/structure/B11119429.png)
![1-(4-Chlorophenyl)-7-fluoro-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11119432.png)
![6-imino-N-[(4-methoxyphenyl)methyl]-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11119443.png)
![N-({N'-[(3E)-1-[(3,4-Dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide](/img/structure/B11119445.png)
![5-(4-ethylphenyl)-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11119450.png)
![1-[2-(4-chlorobenzyl)-1H-benzimidazol-1-yl]-3-(4-methoxyphenoxy)propan-2-ol](/img/structure/B11119459.png)
![Methyl 4-(4-chlorophenyl)-2-[(pyridin-4-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B11119465.png)



![Propan-2-yl 4-(2-chlorophenyl)-2-{[(4-propylphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11119482.png)
![1-(4-fluorobenzyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11119488.png)

![2-(4-bromophenyl)-N-[(E)-(3-iodophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11119501.png)
